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molecular formula C14H8NaO7S B1664778 Alizarin Red S CAS No. 130-22-3

Alizarin Red S

Cat. No. B1664778
M. Wt: 343.27 g/mol
InChI Key: NHIXKRXOVDQZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07939332B2

Procedure details

3,4-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt (1.4 g, 3.9 mmoles) was combined with 30 mL of chlorosulfonic acid and heated to 90° C. for 5 hours, after which the solution was cooled to 0° C. and poured into 100 g of ice. After the ice melted the solution was extracted with CH2Cl2 (3×100 mL), methylene chloride extracts were combined, dried with Na2SO4 and evaporated to produce 0.87 g of solid (Yield 66%).
Name
3,4-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Yield
66%

Identifiers

REACTION_CXSMILES
[Na+].[OH:2][C:3]1[C:4]([S:20]([O-:23])(=O)=[O:21])=[CH:5][C:6]2[C:7](=[O:19])[C:8]3[C:13]([C:14](=[O:18])[C:15]=2[C:16]=1[OH:17])=[CH:12][CH:11]=[CH:10][CH:9]=3.[Cl:24]S(O)(=O)=O>>[OH:2][C:3]1[C:4]([S:20]([Cl:24])(=[O:23])=[O:21])=[CH:5][C:6]2[C:7](=[O:19])[C:8]3[C:13]([C:14](=[O:18])[C:15]=2[C:16]=1[OH:17])=[CH:12][CH:11]=[CH:10][CH:9]=3 |f:0.1|

Inputs

Step One
Name
3,4-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt
Quantity
1.4 g
Type
reactant
Smiles
[Na+].OC=1C(=CC=2C(C3=CC=CC=C3C(C2C1O)=O)=O)S(=O)(=O)[O-]
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which the solution was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2 (3×100 mL), methylene chloride extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=CC=2C(C3=CC=CC=C3C(C2C1O)=O)=O)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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